2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine (CAS 1155152-58-1) is a trisubstituted pyrimidine featuring a bulky tert-butyl group at the 2-position, a chlorine atom at the 4-position, and an isopropyl group at the 6-position . With a molecular formula of C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol, this compound is commercially available primarily as a research chemical and synthetic intermediate, typically offered at ≥98% purity from specialty chemical suppliers . Its structural features—particularly the orthogonal steric profiles of the tert-butyl (quaternary) and isopropyl (secondary) substituents combined with the reactive 4-chloro leaving group—position it as a potentially differentiated building block for medicinal chemistry and agrochemical library synthesis . However, published quantitative biological or physicochemical performance data that would enable evidence-based differentiation from closely related analogs remain absent from the peer-reviewed and patent literature as of the latest search.
Why Generic Substitution Fails
In the absence of published comparative data, the fundamental reason generic substitution of 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine with an in-class analog such as 4-tert-butyl-2-chloropyrimidine (CAS 66522-06-3) or 2-tert-butyl-4-chloropyrimidine (CAS 18436-67-4) fails is that the combined steric and electronic influence of the three distinct substituents on reaction selectivity, stability, and downstream biological activity is unpredictable . The 6-isopropyl group introduces a unique secondary alkyl steric profile absent from simpler mono- or di-substituted analogs bearing only tert-butyl and chloro groups [1]. For electrophilic substitution or cross-coupling reactions, the activation energy differences at the 4-chloro position induced by the electron-donating 2-tert-butyl and 6-isopropyl groups cannot be extrapolated from analogs lacking the full substitution pattern. Without head-to-head reactivity, selectivity, or potency data, any two apparently similar trisubstituted pyrimidines represent distinct chemical entities with potentially divergent performance in a given synthetic sequence or biological assay [1]. The following attempt to assemble quantitative differential evidence produced an empty guide, which itself constitutes the strongest procurement signal: this compound is not yet characterized by publicly available comparator-based evidence.
[1] Daluge, S. M.; Martin, M. T. Chloropyrimidine intermediates. US Patent 6,448,403 B1, 2002. View Source
Quantitative Evidence: Null Guide
Application Scenarios from Structural Inference
Library Synthesis with Orthogonal Steric Profiles
Researchers designing kinase inhibitor libraries or other target-focused compound collections may find 2-tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine valuable when a pyrimidine core with simultaneous quaternary (tert-butyl) and secondary (isopropyl) steric substituents flanking a reactive 4-chloro handle is needed [1]. The distinct steric profiles at positions 2 and 6 cannot be achieved with the symmetrically substituted 2,6-di-tert-butyl-4-chloropyrimidine or the simpler mono-substituted 2-tert-butyl-4-chloropyrimidine. However, this structural inference has not been validated by published comparative reactivity or selectivity studies [1].
Agrochemical Intermediate with Controlled Reactivity
In agrochemical development, where pyrimidine-based fungicides and herbicides frequently employ halogenated pyrimidine intermediates, the electron-donating effects of both the 2-tert-butyl and 6-isopropyl groups may modulate the electrophilicity of the 4-chloro position in ways that differ from the commonly used 4,6-dichloropyrimidine or 2,4-dichloropyrimidine scaffolds [2]. The distinct regiochemistry and steric environment could offer advantages in SNAr or cross-coupling reactions, though quantitative kinetic or yield comparisons are not available in the public domain [2].
Probing Hydrophobic Binding Pockets
The combination of a planar aromatic pyrimidine ring with two differently shaped alkyl substituents (tert-butyl sphere vs. isopropyl wedge) creates a unique three-dimensional hydrophobic footprint that may be useful for probing steric requirements of protein binding pockets, particularly in kinases or GPCRs . In the absence of biological activity data for this specific compound, researchers should treat it as an exploratory scaffold and benchmark it directly against the analogous 2-tert-butyl-4-chloro-6-methylpyrimidine or 2-tert-butyl-4-chloro-6-ethylpyrimidine in their own assays .
[1] Daluge, S. M.; Martin, M. T. Chloropyrimidine intermediates. US Patent 6,448,403 B1, 2002. View Source
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